6-Isopropoxy-4-methylpyridine-3-boronic acid HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

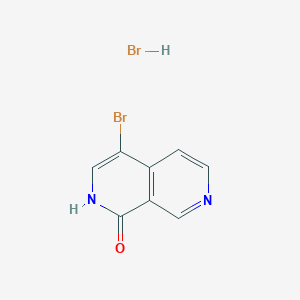

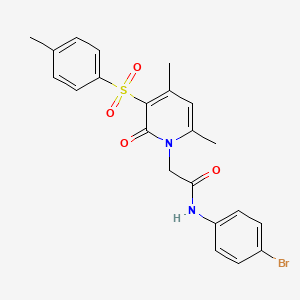

“6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride” is a chemical compound with the CAS Number: 2377605-84-8 . Its IUPAC name is (6-isopropoxy-4-methylpyridin-3-yl)boronic acid hydrochloride . The molecular weight of this compound is 231.49 .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki–Miyaura coupling . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters is another method that has been reported .Molecular Structure Analysis

The molecular structure of “6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride” can be represented by the InChI code: 1S/C9H14BNO3.ClH/c1-6(2)14-9-4-7(3)8(5-11-9)10(12)13;/h4-6,12-13H,1-3H3;1H .Chemical Reactions Analysis

Boronic acids and their derivatives are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves oxidative addition and transmetalation processes .Applications De Recherche Scientifique

Boronic Acid Catalysis

Boronic acids, including compounds like 6-Isopropoxy-4-methylpyridine-3-boronic acid HCl, are emerging as versatile catalysts in various organic reactions. They form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation. This catalytic activity leads to the formation of amides from amines and allows for cycloadditions and conjugate additions with unsaturated carboxylic acids. Additionally, alcohols can be activated to form carbocation intermediates, facilitating Friedel-Crafts-type reactions with arenes and other nucleophiles (Hall, 2019).

Electrophilic Activation in Water

A study demonstrated the use of boronic acid for the efficient electrophilic activation of unprotected maltols through covalent interactions, facilitating the synthesis of hydroxypyridinones. This one-pot reaction showed excellent efficiencies and was successfully scaled up to gram and kilogram levels, highlighting its potential in pharmaceutical industries (Ke et al., 2022).

Luminescent Lanthanide Tags

In bioanalytical chemistry, boronic acid derivatives are used to develop highly luminescent lanthanide tags for protein labeling and time-resolved luminescence imaging. These tags, suitable for bioanalytical applications, enable sensitive detection and visualization in living cells (Weibel et al., 2004).

Synthesis of Complex Heterocycles

Boronic acids play a crucial role in the synthesis of complex heterocycles. For example, 2-Isopropoxy-4H-1,3,2-benzodioxaborin, a related compound, reacts with various hydroxy compounds to form 2-substituted heterocycles, displaying the versatility of boronic acids in organic synthesis (Srivastava & Bhardwaj, 1978).

Mécanisme D'action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Propriétés

IUPAC Name |

(4-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3.ClH/c1-6(2)14-9-4-7(3)8(5-11-9)10(12)13;/h4-6,12-13H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJKGOZMRAHLSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)OC(C)C)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2687458.png)

![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2687460.png)

![(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)

![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)

![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)

![N-(3-bromophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687467.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride](/img/structure/B2687470.png)

![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2687474.png)

![[4-Chloro-3-(methoxymethyl)phenyl]boronic acid](/img/structure/B2687475.png)